7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one
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Overview
Description
7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is a complex organic compound that belongs to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one involves multiple steps. One efficient method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Another method involves a tandem aldol reaction/lactonization/Friedel–Crafts reaction to form a lactone ring and a benzene ring .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, propargyl bromide, sodium azides, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and the use of solvents like acetone or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various coumarin derivatives.
Medicine: Coumarin derivatives are known for their anticoagulant properties, and this compound may have similar applications.
Industry: It is used in the production of fluorescent dyes and probes for various analytical applications.
Mechanism of Action
The mechanism of action of 7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or interact with cellular receptors to exert its biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®): Known for its aroma properties and used in the food industry.
7-Hydroxy-2,4-dimethoxy-9,10-dihydrophenanthrene: Used in traditional Chinese medicine for its detoxification properties.
1,3-Dichloro-7-hydroxy-9,9-dimethyl-2(9H)-acridone (DDAO): Used as a near-infrared fluorescent dye.
Uniqueness
7-Hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydrobenzo[c]pyrano[3,2-g]chromen-5-one is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H20O4 |
---|---|
Molecular Weight |
300.3 g/mol |
IUPAC Name |
7-hydroxy-9,9-dimethyl-1,2,3,4,10,11-hexahydroisochromeno[4,3-g]chromen-5-one |
InChI |
InChI=1S/C18H20O4/c1-18(2)8-7-10-9-13-11-5-3-4-6-12(11)17(20)21-16(13)14(19)15(10)22-18/h9,19H,3-8H2,1-2H3 |
InChI Key |
QIFWZDHYPDIHRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=CC3=C(C(=C2O1)O)OC(=O)C4=C3CCCC4)C |
Origin of Product |
United States |
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